[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1332530-42-3
VCID: VC3390674
InChI: InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
SMILES: CC1=CSC(=N1)C(C)N.Cl.Cl
Molecular Formula: C6H12Cl2N2S
Molecular Weight: 215.14 g/mol

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

CAS No.: 1332530-42-3

Cat. No.: VC3390674

Molecular Formula: C6H12Cl2N2S

Molecular Weight: 215.14 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride - 1332530-42-3

Specification

CAS No. 1332530-42-3
Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14 g/mol
IUPAC Name 1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
Standard InChI Key JLLTZQWHYUXKNZ-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C(C)N.Cl.Cl
Canonical SMILES CC1=CSC(=N1)C(C)N.Cl.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is formally identified by its IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)ethanamine dihydrochloride . The compound is registered with CAS number 1332530-42-3, which serves as its unique identifier in chemical databases and literature . This thiazole derivative belongs to a broader class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Physical and Chemical Properties

The molecular formula of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is C6H12Cl2N2S, corresponding to a molecular weight of 215.15 g/mol . The compound's structure features a thiazole ring with a methyl substituent at the 4-position and an ethylamine group attached at the 2-position, forming a dihydrochloride salt. The thiazole ring is planar with aromatic characteristics due to the delocalization of π-electrons, including a lone pair from the sulfur atom that contributes to the ring's aromaticity according to Hückel's rule.

PropertyValueSource
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.15 g/mol
CAS Number1332530-42-3
MDL NumberMFCD07781059
SMILES NotationCC1=CSC(=N1)C(C)N.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
Hazard ClassificationIrritant

Synthesis and Preparation Methods

Laboratory Preparation

A general synthetic approach for thiazole-based compounds like [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the following steps:

  • Formation of the 4-methyl-1,3-thiazole core structure through the reaction of appropriate precursors such as ethyl acetoacetate with thiourea in the presence of strong acids like hydrochloric acid.

  • Introduction of the ethylamine functional group at the 2-position of the thiazole ring through appropriate amination reactions.

  • Formation of the dihydrochloride salt by treating the resulting amine derivative with hydrochloric acid to yield the final product.

In laboratory settings, these reactions typically require careful control of reaction conditions including temperature, solvent selection, and reaction time to optimize yield and minimize side reactions. The final product may require purification through recrystallization, column chromatography, or other appropriate techniques to achieve the desired purity for research applications.

Biochemical and Pharmacological Properties

Biochemical Interactions

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride interacts with various biomolecules including enzymes and proteins, potentially influencing their activity and function. Research indicates that thiazole derivatives similar to this compound can interact with enzymes involved in important metabolic pathways. One notable interaction is with acetylcholinesterase, an enzyme crucial for neurotransmitter synthesis and regulation in the nervous system.

Pharmacological Effects

The compound demonstrates several potential pharmacological properties that make it relevant for further investigation in drug development:

  • Antimicrobial Activity: Like many thiazole derivatives, this compound may exhibit antimicrobial properties against various pathogens.

  • Anti-inflammatory Effects: Research suggests potential anti-inflammatory activity, particularly at lower concentrations.

  • Cytotoxic Properties: Studies on similar thiazole compounds indicate potential cytotoxic effects on cancer cells through mechanisms involving apoptosis induction and inhibition of cell proliferation.

  • Enzyme Inhibition: The compound may function as an enzyme inhibitor, particularly targeting acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine.

Biological Activities and Research Applications

Antimicrobial and Antifungal Properties

Thiazole derivatives including [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride have demonstrated promising antimicrobial and antifungal activities in research settings. These properties make the compound potentially valuable for studies investigating novel antimicrobial agents to address growing concerns about antimicrobial resistance.

Cellular Effects and Mechanisms

The compound influences cellular processes through multiple mechanisms:

  • Cell Signaling Modulation: It affects cell signaling pathways, potentially altering gene expression and metabolic processes.

  • Apoptosis Induction: Research on similar thiazole derivatives suggests the ability to induce programmed cell death in certain cell types, which may be relevant for cancer research.

  • Metabolic Pathway Interactions: The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, potentially affecting critical cellular processes.

Comparative Activity with Similar Compounds

Research data suggests that the biological activity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride compares favorably with other thiazole derivatives. The following table presents a comparative analysis of antimicrobial activity among selected thiazole compounds:

CompoundActivity TypeMinimum Inhibitory Concentration (μg/mL)
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amineAntimicrobial≤0.25
2-Amino-1,3,4-thiadiazoleAntimicrobial0.98
4-Chloro-2-methylthiazoleAntifungal0.63
4-MethylthiazoleAnticancer16.0

Research Applications

Chemical Research

In the field of chemistry, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its thiazole core structure makes it particularly useful for studying heterocyclic chemistry and developing new synthetic methodologies. Researchers utilize this compound to explore chemical reactivity patterns and develop novel compounds with potential applications across multiple fields.

Medicinal Chemistry

The compound has significant potential in medicinal chemistry research due to its various biological activities:

  • Drug Development: Its antimicrobial, antifungal, and anti-inflammatory properties make it a promising candidate for developing new therapeutic agents.

  • Structure-Activity Relationship Studies: Researchers can use this compound as a template for creating derivatives with enhanced biological activity or improved pharmacokinetic properties.

  • Neuroprotective Applications: The compound's interaction with acetylcholinesterase suggests potential applications in researching treatments for neurodegenerative diseases.

Industrial Applications

Beyond basic research, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride has potential applications in various industrial sectors:

  • Agrochemical Development: The antimicrobial properties may be valuable for developing agricultural products like fungicides or bactericides.

  • Specialty Chemicals: The compound's unique structure makes it potentially useful in the production of specialty chemicals, including dyes and industrial reagents.

Chemical Reactivity

Common Reaction Types

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can participate in various chemical reactions due to its functional groups and structural features:

  • Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones when treated with appropriate oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or sodium hypochlorite.

  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form reduced derivatives such as thiazolidines.

  • Substitution Reactions: The compound can participate in substitution reactions with various nucleophiles, including alkyl halides, amines, and alcohols, leading to differentially substituted thiazole derivatives.

Reaction Products

The reactions of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically yield several major product types:

  • Oxidation Products: Thiazole sulfoxides and sulfones formed through oxidation reactions.

  • Reduction Products: Thiazolidines and other reduced derivatives resulting from reduction reactions.

  • Substitution Products: Various substituted thiazoles containing different functional groups attached to the core structure.

Analytical Methods and Characterization

Spectroscopic Identification

The structure and purity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the thiazole ring, methyl group, and ethylamine substituent.

  • Infrared (IR) Spectroscopy: IR analysis can identify functional groups and confirm the presence of N-H stretching vibrations from the amine group and characteristic thiazole ring vibrations.

  • Mass Spectrometry: This technique provides accurate molecular weight information and fragmentation patterns, helping to confirm the structure of the compound.

Chromatographic Analysis

Chromatographic techniques commonly employed for analyzing [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride include:

  • High-Performance Liquid Chromatography (HPLC): HPLC provides information about the purity of the compound and can be used for quantitative analysis in research settings.

  • Thin-Layer Chromatography (TLC): A simple and quick method for monitoring reaction progress during synthesis and preliminary purity assessment.

Future Research Directions

Medicinal Chemistry Opportunities

Future research on [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride may focus on:

  • Structural Modifications: Developing novel derivatives with enhanced biological activity or improved pharmacokinetic properties.

  • Therapeutic Application Studies: Investigating the compound's potential applications in treating specific diseases or conditions, particularly those related to its antimicrobial, antifungal, or anti-inflammatory properties.

  • Combination Studies: Exploring synergistic effects when combined with other bioactive compounds or established drugs.

Analytical and Synthetic Methods

Opportunities for advancing the chemistry of this compound include:

  • Improved Synthetic Routes: Developing more efficient, environmentally friendly, or cost-effective synthetic methods for producing the compound and its derivatives.

  • Novel Analytical Approaches: Establishing improved analytical methods for detecting and quantifying the compound in complex matrices.

  • Green Chemistry Applications: Exploring sustainable approaches to synthesizing and utilizing this compound in research and potential industrial applications.

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